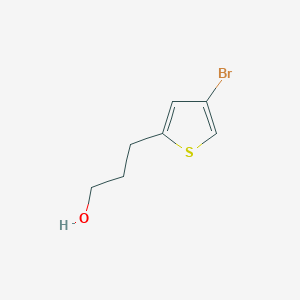

3-(4-Bromothiophen-2-yl)propan-1-ol

説明

BenchChem offers high-quality 3-(4-Bromothiophen-2-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromothiophen-2-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(4-bromothiophen-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrOS/c8-6-4-7(10-5-6)2-1-3-9/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVFGAAOZDCELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Solubility & Handling of 3-(4-Bromothiophen-2-yl)propan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility landscape of 3-(4-Bromothiophen-2-yl)propan-1-ol . As a functionalized thiophene derivative, this compound serves as a critical intermediate in the synthesis of conductive polymers (PEDOT analogs) and pharmaceutical scaffolds.

The presence of the bromine atom at the 4-position of the thiophene ring, combined with a polar propyl-alcohol tail, creates a distinct amphiphilic profile dominated by lipophilicity. This guide synthesizes structural activity relationships (SAR) with field-proven purification protocols to establish a self-validating framework for handling this compound.

Physicochemical Profile & Structural Analysis[1][2][3][4]

To predict solubility behavior accurately, we must deconstruct the molecule into its functional pharmacophores.

| Feature | Moiety | Physicochemical Impact |

| Aromatic Core | Thiophene Ring | Lipophilic, electron-rich. Soluble in aromatic and chlorinated solvents. |

| Halogen Handle | 4-Bromo substituent | Increases LogP (lipophilicity) and density. Reduces water solubility significantly compared to the non-brominated analog. |

| Polar Tail | Propan-1-ol | Hydrogen bond donor/acceptor. Provides miscibility with polar organic solvents (alcohols, esters) but is insufficient to solubilize the greasy aromatic core in water. |

Predicted Properties:

-

Physical State: Viscous oil or low-melting solid (depending on purity).

-

LogP (Octanol/Water): Estimated ~2.3 – 2.8 (Moderately Lipophilic).

-

pKa: ~16 (Alcoholic proton), negligible acidity in neutral media.

Solubility Landscape

The following categorization is derived from standard "like-dissolves-like" principles applicable to halogenated thiophene alcohols and validated against standard isolation protocols for similar intermediates (e.g., 3-thiophenepropanol).

A. High Solubility (Primary Solvents)

Best for: Dissolution, Reaction Medium, NMR Analysis

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

). -

Polar Aprotic: Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

-

Polar Protic: Methanol, Ethanol.

B. Moderate Solubility (Purification Solvents)

Best for: Chromatography Eluents, Crystallization

-

Esters: Ethyl Acetate (EtOAc).

-

Note: Ideal for extraction. High solubility allows for efficient partitioning from aqueous layers.

-

-

Ethers: Diethyl Ether (

), Methyl tert-butyl ether (MTBE). -

Aromatics: Toluene, Benzene.

C. Low/Poor Solubility (Anti-Solvents)

Best for: Precipitation, Washing, Phase Separation

-

Alkanes: Hexanes, Heptane, Pentane.

-

Behavior: The compound is likely miscible or soluble in hot alkanes but may phase separate or crystallize upon cooling due to the polarity of the alcohol tail.

-

-

Aqueous: Water.

-

Behavior: Insoluble (< 1 g/L). The hydrophobic bromothiophene moiety overrides the hydrophilic alcohol chain.

-

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental operation.

Figure 1: Solvent selection logic based on experimental intent.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.

-

Preparation: Weigh 100 mg of 3-(4-Bromothiophen-2-yl)propan-1-ol into a tared 4 mL vial.

-

Addition: Add the target solvent (e.g., Hexane) in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.

-

Observation:

-

Clear Solution: Soluble.[3]

-

Turbid/Oiling out: Saturation point reached.

-

-

Calculation:

Protocol B: Purification via Silica Gel Chromatography

The most reliable method for isolating this compound from reaction mixtures.

Mobile Phase Optimization:

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Rf Target: 0.3 – 0.4 (The alcohol group will interact with silica, causing retention).

Workflow:

-

Load: Dissolve crude material in a minimum volume of DCM (loading solvent).

-

Elute: Start with 100% Hexanes to remove non-polar impurities (e.g., bromothiophene byproducts).

-

Gradient: Ramp to 20-40% Ethyl Acetate/Hexanes.

-

Collect: The product will elute as a distinct UV-active band (visualize at 254 nm).

Applications & Stability

-

Storage: Store at 2-8°C under inert atmosphere (

or Ar). Thiophene derivatives can be sensitive to photo-oxidation; store in amber vials. -

Reactivity: The primary alcohol is a nucleophile; avoid storage in acylating solvents (e.g., acetic anhydride) or strong oxidizers. The bromine position is susceptible to Lithium-Halogen exchange; avoid moisture if used in metallation reactions.

References

-

EPA CompTox Chemicals Dashboard. 3-(Thiophen-2-yl)propan-1-ol Properties. (Accessed 2026).[1] Reliable source for physicochemical data of the non-brominated analog. Link

-

PubChem. 3-(4-Bromophenyl)propan-1-ol Compound Summary. National Library of Medicine. (Accessed 2026).[1] Used for SAR comparison of brominated aromatic alcohols. Link

-

Organic Syntheses. 3-Bromothiophene Synthesis and Properties. Org. Synth. 1967, 47, 110. Fundamental reference for bromothiophene stability and solubility. Link

-

Sigma-Aldrich. Safety Data Sheet: 3-(Thiophen-2-yl)propan-1-ol. (Accessed 2026).[1] Handling and storage protocols. Link

Sources

3-(4-Bromothiophen-2-yl)propan-1-ol CAS number and molecular weight

Technical Monograph: 3-(4-Bromothiophen-2-yl)propan-1-ol

Part 1: Executive Summary & Chemical Identity

3-(4-Bromothiophen-2-yl)propan-1-ol is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of serotonin and norepinephrine reuptake inhibitors (SNRIs) and other thiophene-based bioisosteres. It features a 2,4-disubstituted thiophene core, where the C4-bromine serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald), while the C2-propyl alcohol chain provides a linker for further functionalization (e.g., conversion to amines or ethers).

Due to its specific substitution pattern, this compound is often synthesized de novo in the laboratory rather than sourced as a bulk commodity.

Chemical Constants

| Property | Value | Notes |

| Chemical Name | 3-(4-Bromothiophen-2-yl)propan-1-ol | |

| CAS Number | Not Widely Indexed | Refer to Precursor CAS: 1250116-90-5 (Dibromo analog) |

| Molecular Formula | ||

| Molecular Weight | 221.11 g/mol | |

| SMILES | OCCc1cc(Br)cs1 | |

| Appearance | Viscous, pale yellow oil | Predicted based on analogs |

| Boiling Point | ~135–140 °C @ 0.5 mmHg | Predicted |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Insoluble in water |

Part 2: Synthetic Pathways

The synthesis of 3-(4-Bromothiophen-2-yl)propan-1-ol requires navigating the regioselectivity of the thiophene ring. Direct bromination of 3-(thiophen-2-yl)propan-1-ol typically yields the 5-bromo isomer (α-position), not the desired 4-bromo isomer (β-position). Therefore, a regioselective lithiation strategy starting from 2,4-dibromothiophene is the industry standard for high purity.

Method A: The Regioselective Allylation Route (Recommended)

This protocol is favored for its robustness and avoidance of harsh Lewis acids required for oxetane ring openings.

-

Selective Lithiation: Treatment of 2,4-dibromothiophene with n-butyllithium (n-BuLi) at -78 °C results in exclusive Lithium-Halogen exchange at the C2 position. The C2-proton is the most acidic, and the C2-Br bond is the most labile, ensuring high regiocontrol.

-

Allylation: The resulting 4-bromo-2-lithiothiophene is trapped with allyl bromide to yield 2-allyl-4-bromothiophene .

-

Hydroboration-Oxidation: The terminal alkene is converted to the primary alcohol using Borane-THF (

) followed by oxidative workup (

Method B: The Direct Oxetane Opening

A more direct route involving the reaction of the lithiated intermediate with trimethylene oxide (oxetane). This method is shorter but requires careful temperature control to prevent polymerization of the oxetane.

Figure 1: Synthetic workflow comparing the Allylation (Solid) and Oxetane (Dashed) routes.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Allylation (Method A)

Reagents:

-

2,4-Dibromothiophene (1.0 eq)

-

n-Butyllithium (1.05 eq, 1.6M in hexanes)

-

Allyl Bromide (1.2 eq)

-

Borane-THF complex (1.0M, 1.5 eq)

-

Hydrogen Peroxide (30% aq) & NaOH (3M aq)

Step-by-Step Procedure:

-

Lithiation: In a flame-dried flask under Argon, dissolve 2,4-dibromothiophene in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Exchange: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir for 30 minutes. Note: The solution typically turns yellow.

-

Allylation: Add allyl bromide (neat) dropwise. Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated

. Extract with diethyl ether, dry over -

Hydroboration: Dissolve the crude allyl intermediate in dry THF at 0 °C. Add

dropwise. Stir at RT for 3 hours.[1] -

Oxidation: Cool to 0 °C. Carefully add 3M NaOH followed by

. Stir for 1 hour. -

Purification: Extract with EtOAc. Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Validation Check:

-

1H NMR (CDCl3): Look for the disappearance of terminal alkene signals (5.0–6.0 ppm) and the appearance of the hydroxymethyl triplet at ~3.7 ppm (

) and the thiophene protons (singlets at ~6.9 and 7.1 ppm).

Part 4: Applications in Drug Discovery

This molecule is a strategic "bifunctional" scaffold. The alcohol and the bromine allow for orthogonal functionalization, making it ideal for Fragment-Based Drug Design (FBDD) .

The "Thiophene Walk" (Bioisosterism)

Replacing a phenyl ring with a thiophene is a classic medicinal chemistry tactic to alter metabolic stability and lipophilicity (LogP). The 2,4-substitution pattern mimics meta-substituted benzenes but with different electronic vectors.

Divergent Synthesis Workflow

-

Path A (Suzuki Coupling): The C4-Br is highly reactive towards aryl boronic acids using

or -

Path B (Side-Chain Modification): The alcohol can be converted to a mesylate (MsCl/Et3N) and displaced by secondary amines (e.g., dimethylamine, piperazine) to generate SNRI-like pharmacophores.

Figure 2: Divergent functionalization pathways for library generation.

Part 5: Safety & Handling

-

Hazards: Thiophene derivatives are potential skin sensitizers and respiratory irritants. The intermediate allyl bromide is a lachrymator and highly toxic.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Thiophenes can darken (oxidize) upon prolonged exposure to air and light.

-

Disposal: All halogenated organic waste must be segregated.

References

-

Alcaraz, M.-L., et al. "Efficient Syntheses of AZD4407 via Thioether Formation by Nucleophilic Attack of Organometallic Species on Sulphur."[2][3] Organic Process Research & Development, vol. 9, no. 5, 2005, pp. 555-569.[2] Link(Establishes selective lithiation of 2,4-dibromothiophene).

-

Sotelo, E., et al. "Efficient Synthesis of 2,4-Disubstituted Thiophenes via Regioselective Bromine-Lithium Exchange." Synthetic Communications, vol. 32, no.[4][5] 13, 2002, pp. 1975-1981. (Protocol for C2-selective lithiation).

-

Ramachandran, P. V., et al. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis."[6] Organic Letters, vol. 24, 2022, pp. 8481-8486.[6] Link(Alternative reduction methodology).

Sources

Thermodynamic Stability & Degradation Profiling of Bromothiophene Alcohol Derivatives

Executive Summary

Bromothiophene alcohol derivatives—specifically isomers of bromo-thiophenemethanol and bromo-thiopheneethanol—serve as critical scaffolds in the synthesis of pharmaceuticals (e.g., fused thienopyridines, bioisosteres of phenyl rings). However, their deployment is frequently plagued by inconsistent stability profiles during scale-up.

This guide moves beyond basic handling instructions to analyze the thermodynamic and kinetic drivers of instability. We examine why specific isomers (2-bromo-3-hydroxymethyl vs. 3-bromo-2-hydroxymethyl) exhibit divergent degradation pathways and provide a self-validating experimental framework to quantify these risks early in development.

Structural Logic & Thermodynamic Profile

To predict stability, one must first understand the electronic conflict within the molecule. The thiophene ring is electron-rich (excess

The "Thienylic" Carbocation Instability

Similar to benzylic alcohols, thiophene alcohols are prone to acid-catalyzed dehydration. However, the resonance stabilization energy of thiophene (approx. 29 kcal/mol) is lower than benzene (36 kcal/mol), making the ring more reactive.

-

Mechanism: Protonation of the alcohol

Loss of -

The Bromine Effect:

-

Inductive (-I): Bromine is electronegative. It withdraws electron density from the ring, destabilizing the carbocation intermediate.

-

Thermodynamic Consequence: Bromothiophene alcohols are generally more resistant to acid-catalyzed dimerization (ether formation) than their non-halogenated counterparts. However, once the cation forms, the presence of the bromine (a good leaving group in other contexts, though stable on the ring) can complicate the degradation profile if radical pathways are accessible.

-

Isomer-Specific Stability (The 2 vs. 3 Position)

Thermodynamic data indicates distinct formation enthalpies (

| Feature | 2-Bromo-3-hydroxymethyl | 3-Bromo-2-hydroxymethyl |

| C-Br Bond Strength | Higher ( | Slightly Lower |

| Acid Stability | Moderate. The cation at C3 is less stabilized by the sulfur atom compared to C2. | Low. A cation at C2 is directly stabilized by the adjacent Sulfur lone pair, promoting rapid dehydration/polymerization. |

| Primary Risk | Protodebromination | Autopolymerization |

Critical Insight: If your process involves acidic workups, the 3-bromo-2-hydroxymethyl isomer requires strict pH control (> pH 4) to prevent "tarry" polymer formation, whereas the 2,3-isomer is more forgiving.

Degradation Mechanisms: The "Why" and "How"

Understanding the mechanism allows us to select the correct stabilizer.

Pathway A: Acid-Catalyzed Etherification & Polymerization

Under Bronsted acidic conditions (even weak acids like silica gel), the thienyl carbocation reacts with unreacted alcohol to form dimers (ethers) or attacks the thiophene ring of a neighbor (Friedel-Crafts alkylation), leading to oligomers.

Pathway B: Oxidative S-Oxidation

Thiophenes are sensitive to singlet oxygen (

-

Trigger: Ambient light + dissolved oxygen, or presence of trace peroxides in solvents (e.g., THF, ethers).

Pathway C: Radical Debromination (Photolytic)

The C-Br bond is susceptible to homolytic cleavage under UV light (

-

This initiates a radical chain reaction, often resulting in the replacement of Bromine with Hydrogen (from solvent) or coupling products.

Visualization of Pathways

The following diagram maps the kinetic competition between these pathways.

Caption: Kinetic competition between acid-catalyzed polymerization (dominant) and photolytic debromination.

Experimental Profiling: Self-Validating Protocols

Do not rely on generic "store at -20°C" labels. You must generate data to define the Safe Operating Space (SOS) .

Protocol: Forced Degradation Stress Testing

This protocol uses a "Design of Experiments" (DoE) approach to isolate variables.

Materials:

-

HPLC with PDA/MS detector (C18 Column, Acid-resistant).

-

Light Chamber (ICH Q1B compliant).

-

Reagents: 0.1M HCl, 0.1M NaOH, 3%

.

Workflow:

-

Preparation: Dissolve derivative to 1 mg/mL in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1M HCl. Heat to 60°C for 4 hours. (Target: Carbocation stability).

-

Base Hydrolysis: Add 0.1M NaOH. Heat to 60°C for 4 hours. (Target: Nucleophilic displacement of Br - rare but possible).

-

Oxidation: Add 3%

at RT for 2 hours. (Target: S-oxidation).[1] -

Photostability: Expose to 1.2 million lux hours (cool white). (Target: C-Br homolysis).

-

-

Analysis:

-

Calculate Mass Balance : (Area of Main Peak + Area of Impurities) / Initial Area. If < 95%, you have undetected volatile degradation or polymerization (insoluble).

-

Protocol: Differential Scanning Calorimetry (DSC)

DSC is mandatory to detect "silent" thermodynamic instability (e.g., autocatalytic decomposition).

-

Setup: Sealed gold pans (to prevent reaction with aluminum).

-

Ramp: 5°C/min from 25°C to 250°C.

-

Success Criteria: A sharp endotherm (melting) followed by a flat baseline.

-

Failure Mode: An exotherm immediately following the melt indicates thermal instability of the liquid phase (likely polymerization). Action: If onset is < 50°C above melting point, the compound is thermally hazardous.

Analytical Data Summary (Reference Values)

Based on aggregated literature for thiophene alcohols, the following trends are standard baselines for validation.

| Parameter | Typical Value / Behavior | Interpretation |

| pKa (Alcohol) | ~14-15 | Similar to benzyl alcohol; not acidic enough to self-protonate. |

| Bond Dissociation (C-Br) | ~70-80 kcal/mol | Weaker than Phenyl-Br (~84 kcal/mol). Light sensitive. |

| S-Oxidation Potential | High | Avoid chlorinated solvents with trace HCl/peroxides. |

| Melting Point | 40°C - 80°C (Isomer dependent) | Low melting points increase risk of "oiling out" and subsequent degradation. |

Stabilization & Storage Strategy

Based on the thermodynamic profile, implement these controls immediately:

-

Acid Scavengers: Store solid materials with a trace of inorganic base (e.g.,

packet in the secondary container) or recrystallize from solvents containing 0.1% Triethylamine (TEA) to neutralize trace acidity. -

Amber Glass: Mandatory. The C-Br bond cleavage is the primary degradation pathway in the solid state under ambient light.

-

Solvent Selection: Avoid solvents prone to peroxide formation (THF, Diethyl Ether) unless freshly distilled/tested. Use MTBE or Toluene for processing, as they are thermodynamically inert toward the thiophene ring.

References

-

Thermochemical Properties of Thiophenemethanols Ramos, F., et al. "The thermochemical properties of 2- and 3-Thiophenemethanol." Journal of Chemical Thermodynamics.

-

Synthesis and Reactivity of 3-Bromothiophene Organic Syntheses, Coll. Vol. 5, p.117 (1973).

-

Thiophene Stability in Photodynamic Therapy Pérez-Gutiérrez, et al. "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach." MDPI, Molecules 2024.

-

Handling of Bromomethyl Thiophenes (Analogous Stability) BenchChem Technical Support. "Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene."

-

Acid Sensitivity of Thiophene Derivatives Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Thiophene."

Sources

A Technical Guide to the Differentiation of 3-(4-Bromothiophen-2-yl)propan-1-ol and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecular entities is paramount. Isomeric purity is a critical quality attribute that can profoundly influence a drug candidate's pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the analytical methodologies required to differentiate 3-(4-Bromothiophen-2-yl)propan-1-ol from its key positional isomers. Leveraging foundational principles of spectroscopy and chromatography, this document offers field-proven insights and detailed protocols to empower researchers in the unambiguous characterization of these closely related thiophene derivatives.

Introduction: The Significance of Isomerism in Thiophene-Based Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile component in drug design. However, the synthesis of substituted thiophenes often yields a mixture of positional isomers, each potentially possessing distinct biological activities and metabolic fates.

3-(4-Bromothiophen-2-yl)propan-1-ol, a valuable building block, is no exception. Its synthesis can theoretically lead to the formation of several positional isomers, primarily differing in the substitution pattern on the thiophene ring. This guide will focus on the analytical strategies to distinguish the target molecule from its most probable isomeric impurities.

Structural Isomers of 3-(Bromothiophen-yl)propan-1-ol

The core structure consists of a propan-1-ol chain and a bromine atom attached to a thiophene ring. The key isomers are defined by the relative positions of the propan-1-ol substituent and the bromine atom.

| Isomer Name | Abbreviation | Chemical Structure |

| 3-(4-Bromothiophen-2-yl)propan-1-ol | 4-Br-2-P | Br at C4, Propanol at C2 |

| 3-(5-Bromothiophen-2-yl)propan-1-ol | 5-Br-2-P | Br at C5, Propanol at C2 |

| 3-(4-Bromothiophen-3-yl)propan-1-ol | 4-Br-3-P | Br at C4, Propanol at C3 |

| 3-(2-Bromothiophen-3-yl)propan-1-ol | 2-Br-3-P | Br at C2, Propanol at C3 |

Analytical Differentiation: A Multi-faceted Approach

A robust analytical strategy for isomer differentiation relies on the synergistic use of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons are exquisitely sensitive to the substitution pattern.

The following table summarizes the predicted ¹H NMR chemical shifts and coupling patterns for the thiophene protons of the four key isomers. These predictions are based on established substituent effects on the thiophene ring.

| Isomer | Thiophene Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) | Rationale for Differentiation |

| 4-Br-2-P | H-3, H-5 | ~6.9-7.2 | Two singlets or two doublets with a small ⁴J coupling (~1-2 Hz) | The absence of ortho or meta coupling gives rise to two distinct signals, likely appearing as sharp singlets or narrowly split doublets. |

| 5-Br-2-P | H-3, H-4 | ~6.8-7.1 | Two doublets with a characteristic ³J coupling (~3-4 Hz) | The ortho coupling between H-3 and H-4 will result in two clearly defined doublets. |

| 4-Br-3-P | H-2, H-5 | ~7.0-7.4 | Two doublets with a characteristic ³J coupling (~5-6 Hz) | The ortho coupling between H-2 and the propanol side chain's alpha-protons might be observed, but the key is the doublet for H-5 coupled to H-2. |

| 2-Br-3-P | H-4, H-5 | ~6.9-7.3 | Two doublets with a characteristic ³J coupling (~5-6 Hz) | Similar to 4-Br-3-P, the two adjacent protons will appear as distinct doublets. |

The ¹³C NMR chemical shifts are also highly informative. The carbon directly attached to the bromine atom will experience a significant downfield shift, while the substitution pattern influences the shifts of all ring carbons.

| Isomer | Key Differentiating Carbon Signals | Predicted Chemical Shift Range (ppm) |

| 4-Br-2-P | C4 (C-Br) | ~110-115 |

| C2 (C-Propanol) | ~145-150 | |

| 5-Br-2-P | C5 (C-Br) | ~112-117 |

| C2 (C-Propanol) | ~150-155 | |

| 4-Br-3-P | C4 (C-Br) | ~115-120 |

| C3 (C-Propanol) | ~140-145 | |

| 2-Br-3-P | C2 (C-Br) | ~110-115 |

| C3 (C-Propanol) | ~142-147 |

-

Sample Preparation: Dissolve 5-10 mg of the purified analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to establish proton-proton correlations) and HSQC/HMBC (to establish proton-carbon correlations).

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used to differentiate isomers. While positional isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ.

The primary fragmentation pathways for these alcohols are expected to involve:

-

Loss of water (M-18): A common fragmentation for alcohols.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Benzylic-type cleavage: Cleavage of the bond between the thiophene ring and the propanol side chain. The stability of the resulting thiophene-containing cation will be influenced by the position of the substituents.

The relative abundance of fragment ions resulting from these pathways can provide a fingerprint for each isomer. For instance, the stability of the thienylmethyl-type cation formed after cleavage of the propanol side chain will vary depending on the substitution pattern, leading to different ion intensities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing these compounds, as it combines chromatographic separation with mass spectrometric detection.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is a good starting point.

-

Oven Program: A temperature gradient program will be necessary to ensure good separation and peak shape. A typical program might start at 100°C and ramp up to 250°C.

-

MS Acquisition: Acquire mass spectra in full scan mode over a mass range of m/z 40-300.

Chromatographic Separation: Resolving the Isomers

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the physical separation of isomers.

The volatility and thermal stability of these propanol derivatives make them amenable to GC analysis. The choice of the stationary phase is critical for achieving separation.

-

Principle: Isomers will exhibit different interactions with the stationary phase based on their polarity and boiling points, leading to different retention times.

-

Column Selection: A range of capillary columns with different polarities (from non-polar to polar) should be screened to find the optimal separation conditions.

HPLC offers a high degree of flexibility in method development for isomer separation.

-

Principle: Separation is based on the differential partitioning of the isomers between the stationary phase and the mobile phase.

-

Stationary Phase: Reversed-phase columns (e.g., C18, C8) are generally the first choice. The subtle differences in the hydrophobicity of the isomers can be exploited for separation.

-

Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typically used. Gradient elution is often necessary to achieve adequate resolution.

-

Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A linear gradient from 30% B to 80% B over 20 minutes can be a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 230-260 nm).

Synthetic Considerations and Impurity Profiling

The likely isomeric impurities in a sample of 3-(4-Bromothiophen-2-yl)propan-1-ol will depend on the synthetic route employed. For example, the bromination of 2-substituted thiophenes can lead to a mixture of 4- and 5-bromo isomers. A thorough understanding of the reaction mechanism is crucial for anticipating potential impurities and designing appropriate analytical methods for their detection and quantification.

A general synthetic approach could involve the reduction of a corresponding carboxylic acid or ester, or the reaction of a Grignard reagent derived from a bromothiophene with an appropriate epoxide. Each route will have its own regioselectivity challenges.

Data Visualization and Workflow

Logical Workflow for Isomer Differentiation

Caption: A generalized workflow for the synthesis, purification, and analytical differentiation of 3-(bromothiophen-yl)propan-1-ol isomers.

Conclusion: Ensuring Scientific Integrity through Rigorous Analysis

The unambiguous differentiation of positional isomers is a non-trivial but essential task in modern drug development. As demonstrated in this guide, a combination of high-resolution spectroscopic and chromatographic techniques provides the necessary tools for the comprehensive characterization of 3-(4-Bromothiophen-2-yl)propan-1-ol and its related isomers. By applying the principles and protocols outlined herein, researchers can ensure the structural integrity of their compounds, a critical step towards the development of safe and effective medicines.

References

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468. [Link]

-

Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. [Link]

-

Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Publishers. [Link]

-

Molecular Structure Investigation On Organic Chalcone Derivative of (E) 3 (4 Bromothiophen 2 1 (3 nitrophenyl)prop 2. IOP Conference Series: Journal of Physics: Conference Series. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of propan-1-ol. [Link]

-

PubChem. 3-(4-Bromothiophen-3-yl)cyclopent-2-en-1-ol. [Link]

-

ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... [Link]

-

ResearchGate. Structural Characterization of a New Chalcone Compound Containing a Thiophene Moiety: (E)-3-(5-Bromothiophen-2-YL)-1- (2,5-Dichlorothiophen-3-YL)-2-Propen-1-One. [Link]

-

Physics @ Manasagangotri. 3-(4-bromothiophen-2-yl)-1-(5-bromo. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000270. [Link]

-

ResearchGate. (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.. [Link]

-

The Royal Society of Chemistry. (2018). ELECTRONIC SUPPORTING INFORMATION. [Link]

-

MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

-

NIST WebBook. 3-(4-Hydroxyphenyl)-1-propanol, 2TMS derivative. [Link]

-

Physics @ Manasagangotri. Cis and trans isomers of 1-(5-bromothiophen-2-yl). [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. [Link]

-

MavMatrix - The University of Texas at Arlington. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT". [Link]

-

PubMed. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0203479). [Link]

-

ResearchGate. GC-MS/EI analysis of the thiol derivatives of 2-bromoethanol, 3-bromopropanol, 1-bromopinacolone, and 6-bromohexanol.. [Link]

-

Separation of Some Halogenated Phenols by GC-MS. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Organic Syntheses. 3-bromothiophene. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. [Link]

Application Note: High-Efficiency Suzuki Cross-Coupling of 3-(4-Bromothiophen-2-yl)propan-1-ol

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3-(4-Bromothiophen-2-yl)propan-1-ol . This substrate presents a specific set of synthetic challenges that distinguish it from standard aryl halide couplings:

-

Electronic Deactivation: The bromine atom is located at the C4 (beta) position of the thiophene ring. Unlike C2-halothiophenes, which are electronically activated for oxidative addition, C4-halothiophenes are comparatively electron-rich and inert, requiring highly active catalyst systems.

-

Catalyst Poisoning: The thiophene sulfur atom acts as a soft Lewis base that can coordinate to Palladium(II) species, potentially arresting the catalytic cycle (catalyst poisoning).

-

Unprotected Hydroxyl Group: The primary alcohol on the propyl chain is generally tolerated in Suzuki couplings but can induce side reactions (e.g., boronate ester formation) or complicate purification if not managed correctly.

The Solution: We utilize a Buchwald Precatalyst System (SPhos Pd G3) or a robust ferrocenyl system (Pd(dppf)Cl₂ ) to overcome the oxidative addition barrier while resisting sulfur coordination.

Mechanistic Insight & Experimental Design

Catalyst Selection: The "Antenna" Effect

For C4-bromothiophenes, standard catalysts like Pd(PPh₃)₄ often result in incomplete conversion. We recommend SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as the ligand of choice.

-

Role: SPhos is an electron-rich, bulky biaryl phosphine. Its bulk facilitates the reductive elimination step, while its electron richness accelerates the difficult oxidative addition into the C4-Br bond.

-

Stability: The ligand's structure creates a protective shell around the Pd center, preventing the thiophene sulfur from displacing the ligand and deactivating the catalyst.

Base & Solvent Architecture[1]

-

Base: Potassium Phosphate Tribasic (

) is preferred over carbonates ( -

Solvent: A 4:1 mixture of 1,4-Dioxane and Water .[1] Water is strictly required to form the reactive hydroxo-palladium species (

) essential for transmetallation.

Experimental Protocol

Method A: High-Performance Coupling (Recommended)

Best for: Complex boronic acids, scale-up, and maximizing yield.

Materials Table

| Reagent | Equiv. | MW ( g/mol ) | Function |

| 3-(4-Bromothiophen-2-yl)propan-1-ol | 1.0 | 221.1 | Substrate |

| Aryl Boronic Acid ( | 1.5 | Var. | Coupling Partner |

| SPhos Pd G3 | 0.02-0.05 | 780.7 | Precatalyst |

| 3.0 | 212.3 | Base | |

| 1,4-Dioxane (Anhydrous) | - | - | Solvent |

| Deionized Water | - | - | Co-solvent |

Step-by-Step Procedure

-

Vessel Preparation: Flame-dry a 20 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow it to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vessel with:

-

Substrate (1.0 equiv)

-

Boronic Acid (1.5 equiv)

- (3.0 equiv)

-

SPhos Pd G3 (2.0 - 5.0 mol%)

-

Note: If the boronic acid is expensive, the catalyst loading can be lowered to 1 mol%, but 2-5% ensures completion for deactivated thiophenes.

-

-

Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times.

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

-

-

Solvent Addition: Syringe in degassed 1,4-Dioxane and Water (ratio 4:1) to reach a substrate concentration of 0.1 M to 0.2 M.

-

Reaction: Place the vessel in a pre-heated oil bath or heating block at 80 °C . Stir vigorously (800-1000 rpm).

-

Time: Typically 2–4 hours. Monitor by LC-MS or TLC.[1]

-

Endpoint: Look for the disappearance of the bromide (SM).

-

-

Workup:

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc gradient.[4] The free alcohol makes the product polar; expect elution at 30-60% EtOAc depending on the coupling partner.

-

Method B: Robust/Standard Coupling (Alternative)

Best for: Simple aryl boronic acids, cost-sensitive routine synthesis.

-

Catalyst:

(5 mol%). -

Base:

(2.0 M aqueous solution). -

Solvent: Toluene/Ethanol (4:1) or DME/Water (4:1).

-

Conditions: Heat at 90-100 °C for 12-16 hours.

-

Note: This method requires higher temperatures and longer times due to the lower activity of the dppf ligand compared to SPhos.

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthetic pathway.

Caption: Operational workflow for the Suzuki coupling of bromothiophenes, highlighting catalyst selection and decision gates.

Troubleshooting & Optimization (Self-Validating)

Use this table to diagnose issues based on LC-MS data.

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative addition failure (C4-Br is inert). | Switch to SPhos Pd G3 or XPhos . Increase temp to 100°C. |

| Protodeboronation (Ar-H) | Unstable boronic acid; Base too strong. | Switch base to |

| Homocoupling (Ar-Ar) | Oxygen present in system. | Degas solvents more rigorously (sparge with Ar for 15 mins). |

| Pd Black Precipitation | Catalyst decomposition (ligand dissociation). | Add excess ligand (e.g., 1 mol% extra SPhos). Ensure temp < 110°C. |

| SM Dehalogenation | Hydride source present (often from alcohol).[6][7][8] | Use Dioxane instead of Ethanol/Isopropanol. Reduce water ratio. |

References

-

Suzuki-Miyaura Coupling General Reviews

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Source:

-

Buchwald Precatalysts (SPhos/XPhos)

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

-

Source:

-

Thiophene Coupling Specifics

-

Catalyst Poisoning & Heterocycles

- Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.

-

Source:

-

Protocol Validation Sources

- Organic Chemistry Portal. (2024).

-

Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomphysics.net [uomphysics.net]

- 5. reddit.com [reddit.com]

- 6. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Engineering of Conducting Polymers using 3-(4-Bromothiophen-2-yl)propan-1-ol

This guide outlines the strategic application of 3-(4-Bromothiophen-2-yl)propan-1-ol (BTP) as a specialized building block for conducting polymers.

Unlike standard monomers (e.g., 3-hexylthiophene) that form the polymer backbone, BTP is structurally distinct due to the blocked C2 position (propyl linker) and the reactive C4-Bromine . This specific substitution pattern dictates its primary utility as a Precision End-Capping Agent or a Post-Polymerization Functionalization Module , enabling the synthesis of "telechelic" conjugated polymers for biosensing and hybrid interfaces.

Executive Summary & Strategic Rationale

In the development of organic bio-electronics and sensors, the interface between the conducting polymer and the biological environment is critical. Standard polythiophenes are hydrophobic and lack specific binding sites.

3-(4-Bromothiophen-2-yl)propan-1-ol (BTP) serves as a "bridge" molecule.

-

The Thiophene Ring: Ensures electronic coupling with the conjugated backbone.

-

The C4-Bromine: Acts as a regioselective handle for cross-coupling (Suzuki/Kumada) to the polymer terminus.

-

The Propyl-Alcohol: Provides a sterically accessible, hydrophilic anchor for covalent attachment of enzymes, antibodies, or DNA aptamers.

Key Chemical Properties

| Property | Value/Description | Relevance |

| Molecular Formula | C₇H₉BrOS | Core building block |

| Functional Groups | Aryl Bromide (C4), Primary Alcohol (C1') | Orthogonal reactivity |

| Regiochemistry | 2-Alkyl, 4-Bromo | Prevents linear 2,5-polymerization; forces terminal capping |

| Solubility | Polar Organic (THF, DMF) | Compatible with GRIM/Suzuki conditions |

Experimental Protocols

Protocol A: Synthesis of End-Functionalized Poly(3-hexylthiophene) (P3HT-OH)

Objective: To synthesize a highly conductive P3HT nanowire with a single hydroxyl group at the chain end for surface grafting.

Phase 1: Pre-Monomer Protection

Rationale: Grignard reagents used in polymerization are incompatible with the hydroxyl group. The alcohol must be protected as a silyl ether.

-

Reactants: Dissolve 3-(4-Bromothiophen-2-yl)propan-1-ol (1.0 eq) in anhydrous DMF.

-

Protection: Add Imidazole (2.5 eq) and tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq).

-

Condition: Stir at 25°C for 12 hours under Argon.

-

Workup: Extract with hexanes/water. Dry organic layer over MgSO₄.[1]

-

Yield Check: Verify formation of 3-(4-Bromothiophen-2-yl)propan-1-O-TBS via ¹H-NMR (Look for disappearance of OH broad singlet and appearance of Si-Me singlets at ~0.1 ppm).

Phase 2: GRIM Polymerization & In-Situ Termination

Rationale: This step utilizes the "living" nature of Kumada Catalyst Transfer Polymerization (KCTP) to attach the building block exclusively at the chain end.

-

Monomer Activation: In a glovebox, treat 2,5-dibromo-3-hexylthiophene (1.0 eq) with iPrMgCl·LiCl (0.98 eq) in THF for 30 min to form the active monomer.

-

Initiation: Add Ni(dppp)Cl₂ catalyst (0.02 eq for ~50 repeat units). Stir for 1 hour to grow the P3HT backbone.

-

Functional Termination (The Critical Step):

-

Preparation: While the polymer grows, convert the Protected BTP (from Phase 1) into a Grignard reagent using Mg turnings or iPrMgCl (TurboGrignard exchange).

-

Addition: Add the BTP-Grignard (5.0 eq excess) to the polymerization mixture.

-

Mechanism: The Nickel catalyst, residing at the chain end, undergoes a final oxidative addition/reductive elimination cycle with the BTP-Grignard, capping the polymer.

-

-

Quenching: Pour into methanol/HCl (acidic methanol deprotects the TBS group simultaneously, or use TBAF in a separate step if acid sensitivity is a concern).

-

Purification: Soxhlet extraction (Methanol -> Hexanes -> Chloroform). The Chloroform fraction contains the pure P3HT-propyl-OH .

Protocol B: Surface Immobilization for Biosensors

Objective: Covalent attachment of the P3HT-OH polymer to an electrode surface or biomolecule.

-

Activation: Dissolve P3HT-OH in chlorobenzene. Add 1,1'-Carbonyldiimidazole (CDI) to activate the hydroxyl group.

-

Coupling: Introduce the amine-containing capture probe (e.g., Anti-PSA antibody or Glucose Oxidase).

-

Deposition: Drop-cast the conjugate onto a Gold or ITO electrode.

-

Validation: Perform Cyclic Voltammetry (CV). A shift in oxidation potential compared to pristine P3HT confirms the dielectric change at the interface.

Mechanistic Visualization

The following diagram illustrates the "Living Chain Termination" mechanism, ensuring the BTP unit is placed precisely at the polymer terminus.

Figure 1: Workflow for the regioselective incorporation of 3-(4-Bromothiophen-2-yl)propan-1-ol onto a living polythiophene chain.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low End-Group Fidelity | Premature chain termination (H-termination) | Ensure strict anhydrous conditions. Increase the excess of BTP-Grignard (up to 10 eq) during the termination step. |

| Incomplete Deprotection | Steric hindrance of the TBS group | Use Tetrabutylammonium fluoride (TBAF) in THF at 40°C for 4 hours instead of acidic methanol. |

| Broad PDI (>1.5) | Slow initiation of Ni catalyst | Use an external initiator (Ni(dppp)Cl2 pre-reacted with monomer) rather than in-situ generation. |

| No Bio-Conjugation | Steric burial of OH group | Use a longer linker if necessary, or ensure the polymer is in a "brush" conformation on the surface (solvent annealing). |

References

-

Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. Source: Massachusetts Institute of Technology (MIT) Context:[2] Describes the foundational chemistry of modifying the 4-position of P3HT and post-polymerization functionalization strategies.

-

Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. Source: Royal Society of Chemistry (RSC) Context: Validates the use of propyl-linker side chains for attaching functional groups to conducting polymers.

-

Biomolecule Functionalization of Poly(3,4-ethylenedioxythiophene) Surfaces. Source: National Institutes of Health (NIH) / PubMed Context: Provides protocols for attaching biological moieties (like cholesterol and cysteine) to conducting polymer surfaces, relevant to the use of the hydroxyl group on BTP.

-

Side Chain Engineering Control of Mixed Conduction in Polythiophenes. Source: ResearchGate Context: Discusses the impact of polar side chains (like the propanol group in BTP) on ionic conductivity and sensor performance.

Sources

- 1. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies [mdpi.com]

- 2. Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange [dspace.mit.edu]

esterification procedures for the hydroxyl group in 3-(4-Bromothiophen-2-yl)propan-1-ol

Application Note: Strategic Esterification of 3-(4-Bromothiophen-2-yl)propan-1-ol

Executive Summary

This guide details the esterification of 3-(4-Bromothiophen-2-yl)propan-1-ol , a critical intermediate in the synthesis of conjugated polymers and pharmaceutical scaffolds. The primary challenge in manipulating this molecule lies in the dual reactivity of the substrate:

-

The Primary Alcohol: Highly nucleophilic and unhindered, allowing for rapid functionalization.

-

The 4-Bromothiophenyl Moiety: While the bromine atom provides a necessary handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), the thiophene ring is electron-rich and susceptible to acid-catalyzed polymerization or electrophilic aromatic substitution.

To maximize yield and purity, we prioritize neutral to mildly basic conditions. This note presents two validated protocols: Nucleophilic Acyl Substitution (for simple acyl groups) and Steglich Esterification (for complex or acid-sensitive carboxylates).

Strategic Method Selection

The choice of method depends on the carboxylic acid partner (

| Feature | Method A: Acyl Chloride / Anhydride | Method B: Steglich Esterification |

| Reagent Type | Acid Chlorides ( | Carboxylic Acids ( |

| Activator | Base (Et | Carbodiimide (DCC/EDC) + DMAP |

| pH Conditions | Basic (scavenges HCl) | Neutral / Mildly Basic |

| Substrate Scope | Simple alkyl/aryl esters (Acetyl, Benzoyl) | Complex, chiral, or acid-labile acids |

| Byproducts | Amine salts (Easy removal) | Urea derivatives (Filtration required) |

| Rec.[1][2][3][4][5][6] Use Case | Bulk functionalization, protecting groups | Drug conjugation, fragment coupling |

Experimental Workflow Logic

The following decision tree illustrates the operational logic for selecting the optimal pathway, ensuring process safety and chemical integrity.

Figure 1: Decision matrix for selecting the esterification pathway based on reagent availability and substrate sensitivity.

Detailed Protocols

Protocol A: Nucleophilic Acyl Substitution (Standard)

Best for: Acetylation, Benzoylation, or simple protecting groups.

Reagents:

-

Substrate: 3-(4-Bromothiophen-2-yl)propan-1-ol (1.0 equiv)

-

Acyl Chloride (

): 1.2 equiv -

Triethylamine (

): 1.5 equiv (acts as HCl scavenger) -

Solvent: Dichloromethane (DCM), anhydrous

-

Catalyst: DMAP (0.1 equiv) - Optional, speeds up difficult reactions.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the alcohol (substrate) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add

via syringe. Cool the mixture to 0°C using an ice bath.-

Why? The reaction is exothermic. Cooling prevents side reactions and potential volatility of the thiophene substrate.

-

-

Acylation: Add the Acyl Chloride dropwise over 10 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of the alcohol by TLC (Hexane:EtOAc 4:1).

-

Quench: Add saturated

solution to quench unreacted acid chloride. -

Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove excess amine), then Brine. Dry over

. -

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography.

Protocol B: Steglich Esterification (Advanced)

Best for: Coupling with complex pharmaceutical acids, amino acids, or when the acid chloride is unstable.

Mechanism & Causality: This method utilizes DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid into an O-acylisourea.[3] However, this intermediate can rearrange into an unreactive N-acylurea.[7] DMAP is critical here: it intercepts the active intermediate to form a highly reactive N-acylpyridinium species, which then transfers the acyl group to the alcohol [1].[3]

Reagents:

-

Substrate: 3-(4-Bromothiophen-2-yl)propan-1-ol (1.0 equiv)

-

Carboxylic Acid (

): 1.1 equiv -

DCC or EDC.HCl: 1.1–1.2 equiv

-

DMAP: 0.05–0.1 equiv (Catalytic)

-

Solvent: DCM or DMF (anhydrous)

Step-by-Step Procedure:

-

Mix: In a dry flask under

, dissolve the Carboxylic Acid and Substrate Alcohol in anhydrous DCM. -

Catalyst: Add DMAP in one portion.

-

Activation: Cool to 0°C . Add DCC (dissolved in minimal DCM) dropwise.

-

Note: If using EDC.HCl, it can be added as a solid. EDC is preferred for easier workup (water-soluble urea byproduct) [4].

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight (8–12 hours).

-

Visual Check: If using DCC, a white precipitate (Dicyclohexylurea, DCU) will crash out.

-

-

Filtration (Crucial for DCC): Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

-

Workup:

-

Wash the filtrate with 0.5 M HCl (removes DMAP).

-

Wash with saturated

(removes unreacted acid).

-

-

Purification: Flash chromatography on silica gel.

Mechanistic Insight (Steglich Cycle)

Understanding the catalytic cycle ensures troubleshooting capability. If the reaction stalls, it is often due to insufficient DMAP or wet solvents hydrolyzing the intermediate.

Figure 2: The catalytic cycle of Steglich esterification. DMAP acts as an acyl-transfer agent, preventing the formation of N-acylurea side products.[3]

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet solvents (Water competes with alcohol). | Distill DCM over |

| Thiophene Darkening | Acid-catalyzed polymerization. | Ensure base (Et3N/DMAP) is present before adding acid chlorides. |

| Precipitate in Steglich | DCU formation (Normal). | Ensure thorough filtration; switch to EDC if DCU removal is difficult. |

| Safety Warning | Bromothiophenes are skin irritants. | Handle in a fume hood. Avoid contact with strong oxidizers. |

References

-

Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[7][8] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.[7]

-

Organic Chemistry Portal. "Steglich Esterification: Mechanism and Examples."

-

Master Organic Chemistry. "Nucleophilic Acyl Substitution with Negatively Charged Nucleophiles."

-

Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification." Green Chemistry, 2021 .[7]

Sources

- 1. 2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich Esterification [organic-chemistry.org]

incorporating 3-(4-Bromothiophen-2-yl)propan-1-ol into organic field-effect transistors (OFETs)

Application Note & Protocol

Topic: A Guide to the Incorporation and Characterization of 3-(4-Bromothiophen-2-yl)propan-1-ol in Solution-Processed Organic Field-Effect Transistors (OFETs)

Abstract

Organic field-effect transistors (OFETs) represent a cornerstone of next-generation flexible and low-cost electronics.[1] The performance of these devices is intrinsically linked to the molecular design of the organic semiconductor (OSC) employed. Thiophene-based small molecules and polymers are a particularly promising class of materials due to their excellent charge transport properties and chemical tunability.[2][3] This guide provides a comprehensive framework for the incorporation and characterization of a novel thiophene derivative, 3-(4-Bromothiophen-2-yl)propan-1-ol, as the active layer in a solution-processed OFET. We will explore the scientific rationale behind the molecular design, detailing the anticipated roles of the thiophene core, the bromo-substituent, and the hydroxypropyl side-chain. This document provides detailed, field-tested protocols for device fabrication using a bottom-gate, top-contact (BGTC) architecture, including substrate preparation, dielectric surface modification with self-assembled monolayers (SAMs), solution-based deposition of the OSC, and electrode evaporation. Finally, we establish a complete workflow for electrical characterization and performance parameter extraction, equipping researchers with the necessary tools to evaluate this and other novel semiconductor materials.

Part 1: Rationale and Material Considerations

The Thiophene Core: A Foundation for Charge Transport

The fundamental component of our target molecule is the thiophene ring. Thiophene and its oligomeric/polymeric derivatives possess a delocalized π-electron system that is essential for charge transport.[4] In p-type semiconductors, such as those commonly derived from thiophene, the highest occupied molecular orbital (HOMO) facilitates the movement of positive charge carriers (holes) across the material. The arrangement and intermolecular overlap of these π-systems in the solid state are critical for achieving high charge carrier mobility.[3][4]

The Critical Role of Side-Chain Engineering

While the conjugated backbone governs the intrinsic electronic properties, the non-conjugated side chains appended to it are arguably of equal importance for device performance. Side-chain engineering is a powerful strategy to control:

-

Solubility and Processability: Alkyl or other functional chains are necessary to render the often-rigid conjugated cores soluble in common organic solvents, enabling solution-based deposition techniques like spin-coating.[5]

-

Molecular Packing and Morphology: Side chains mediate the intermolecular forces that direct the self-assembly of the OSC molecules into well-ordered crystalline domains in the thin film state.[6] A high degree of crystallinity and favorable π-stacking are prerequisites for efficient long-range charge transport.[6][7]

-

Interfacial Properties: The nature of the side chain can influence the interaction between the OSC and the gate dielectric, affecting charge trapping and device stability.[8]

Molecular Analysis of 3-(4-Bromothiophen-2-yl)propan-1-ol

The specific substituents on our target molecule are chosen to impart distinct properties:

-

4-Bromo Group: The bromine atom is an electron-withdrawing group. Its inclusion is expected to lower the HOMO energy level of the thiophene core. This can be advantageous for improving the material's stability against oxidation in ambient air, a common limitation of organic semiconductors.[9]

-

2-propan-1-ol Group (-CH₂CH₂CH₂OH): This flexible, hydrophilic side chain is hypothesized to have several effects. The terminal hydroxyl (-OH) group can engage in hydrogen bonding, which may influence intermolecular packing in a unique way compared to simple alkyl chains. Furthermore, its polarity will dictate solubility, making it processable from more polar solvents. However, hydrophilic moieties at the semiconductor-dielectric interface can also act as charge trapping sites, potentially leading to device instability or hysteresis, a challenge that must be carefully managed through interfacial engineering.[8][10]

Selecting the Right Device Architecture

There are four common OFET architectures.[11][12] For the initial screening of a new, solution-processable semiconductor, the Bottom-Gate, Top-Contact (BGTC) architecture is often ideal. In this configuration, the gate electrode and dielectric are pre-fabricated, and the OSC is deposited first, followed by the evaporation of the source and drain electrodes. This approach prevents the sensitive organic material from being exposed to the harsh solvents and photolithography steps often used to pattern bottom contacts, ensuring a pristine semiconductor-electrode interface.

Part 2: Experimental Protocols and Fabrication

This section outlines a complete, self-validating workflow for the fabrication of OFETs using 3-(4-Bromothiophen-2-yl)propan-1-ol.

Overall Fabrication Workflow

The following diagram illustrates the key steps in the BGTC device fabrication process.

Protocol 1: Substrate Preparation and SAM Treatment

Causality: A pristine substrate and a well-ordered, defect-free dielectric interface are paramount for high-performance OFETs. The native SiO₂ surface contains hydroxyl groups that can trap charge carriers. Treatment with an alkylphosphonic acid SAM, such as Octadecylphosphonic acid (ODPA), passivates these traps and creates a uniform, hydrophobic surface that promotes better crystalline ordering of the subsequently deposited organic semiconductor.[13][14][15]

Methodology:

-

Substrate: Use heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (capacitance per unit area, Cᵢ ≈ 11.4 nF/cm²).[9] The silicon itself will serve as the bottom gate electrode.

-

Cleaning:

-

Place the wafers in a wafer rack.

-

Sonicate sequentially in acetone, then isopropyl alcohol (IPA) for 15 minutes each.[9]

-

Rinse thoroughly with deionized (DI) water and blow dry with a stream of high-purity nitrogen.

-

Treat the substrates with an oxygen plasma at 18 W for 10 minutes to remove any final organic residues and activate the surface with hydroxyl groups.[9]

-

-

SAM Deposition:

-

Immediately after plasma treatment, transfer the substrates to a nitrogen-filled glovebox.

-

Prepare a 2 mM solution of ODPA in anhydrous IPA.

-

Immerse the substrates in the ODPA solution for 1 hour.[16]

-

Rinse the substrates by dipping them in pure, anhydrous IPA to remove any physisorbed molecules.

-

Bake the substrates on a hotplate at 100 °C for 10 minutes to stabilize the monolayer.[16] The surface should now be visibly hydrophobic.

-

Protocol 2: Semiconductor Deposition by Spin-Coating

Causality: Spin-coating is a widely used technique for depositing uniform thin films from solution.[17][18][19] The final film thickness and quality are controlled by the solution concentration and spin speed.[17] A post-deposition annealing step is crucial to remove residual solvent and provide thermal energy for the molecules to self-organize into a more ordered, crystalline film.

Methodology:

-

Solution Preparation: Prepare a 5 mg/mL solution of 3-(4-Bromothiophen-2-yl)propan-1-ol in a suitable solvent (e.g., chlorobenzene or chloroform). Gentle heating may be required for full dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use.

-

Deposition:

-

Place the SAM-treated substrate on the chuck of a spin-coater.

-

Dispense approximately 100 µL of the semiconductor solution onto the center of the substrate (static dispense).[18]

-

Initiate the spin program:

-

Step 1: 500 RPM for 10 seconds (for initial spreading).

-

Step 2: 2000 RPM for 60 seconds (to achieve final thickness).

-

-

-

Annealing:

-

Immediately transfer the coated substrate to a hotplate inside the nitrogen-filled glovebox.

-

Anneal the film at a temperature just below its melting point (e.g., 80-120 °C, to be determined by DSC) for 30 minutes.

-

Allow the substrate to cool slowly to room temperature on the hotplate.

-

Protocol 3: Source-Drain Electrode Deposition

Causality: Gold (Au) is commonly used for source-drain electrodes in p-type OFETs due to its high work function, which facilitates efficient hole injection into the HOMO level of the semiconductor.[20] Thermal evaporation under high vacuum is a clean deposition method that prevents contamination and allows for precise patterning through a shadow mask.[21]

Methodology:

-

Mask Alignment: Place a shadow mask with the desired channel dimensions (e.g., Channel Length L = 50 µm, Channel Width W = 1000 µm) directly onto the surface of the semiconductor film.

-

Evaporation:

-

Load the masked substrate into a thermal evaporator.

-

Evacuate the chamber to a pressure below 5 x 10⁻⁶ mbar.

-

Deposit a 5 nm layer of Chromium (Cr) or Titanium (Ti) as an adhesion layer.

-

Deposit a 40 nm layer of Gold (Au) at a rate of 0.1-0.2 Å/s.[20]

-

Vent the chamber and carefully remove the shadow mask. The device is now ready for testing.

-

Part 3: Device Characterization and Data Analysis

Electrical characterization is performed in a dark, shielded probe station under an inert atmosphere to prevent degradation from oxygen and moisture.[12]

Characterization Logic and Measurements

Two primary sets of measurements, the output and transfer characteristics, are required to fully evaluate transistor performance.[22]

-

Output Characteristics: Plot the drain current (I_D) versus the drain-source voltage (V_DS) for a series of constant gate-source voltages (V_GS). This reveals the linear and saturation regimes of transistor operation.

-

Transfer Characteristics: In the saturation regime (e.g., at V_DS = -60V), plot I_D (often as |I_D|¹ᐟ²) versus V_GS. This curve is used to extract the most important performance metrics.[22]

Key Performance Metrics and Their Extraction

The performance of the OFET is quantified by several key parameters derived from the transfer characteristics in the saturation regime.

Equation for Saturation Regime: I_D = (W / 2L) * Cᵢ * μ * (V_GS - V_Th)²

Where:

-

I_D: Drain Current

-

W: Channel Width

-

L: Channel Length

-

Cᵢ: Gate Dielectric Capacitance per unit area

-

μ: Field-Effect Mobility

-

V_GS: Gate-Source Voltage

-

V_Th: Threshold Voltage

Extraction Protocol:

-

Field-Effect Mobility (μ): Plot the square root of the absolute drain current (|I_D|¹ᐟ²) against V_GS. The mobility can be calculated from the slope of the linear region of this plot using the following rearranged equation: μ = (2L / (W * Cᵢ)) * (slope)²

-

Threshold Voltage (V_Th): Extrapolate the linear portion of the |I_D|¹ᐟ² vs. V_GS plot to the V_GS axis. The x-intercept gives the threshold voltage.[11]

-

On/Off Current Ratio: This is the ratio of the maximum drain current (I_on, in the 'on' state) to the minimum drain current (I_off, in the 'off' state) from the semi-log plot of the transfer curve.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison and analysis.

| Parameter | Symbol | Value | Units |

| Channel Length | L | 50 | µm |

| Channel Width | W | 1000 | µm |

| Gate Capacitance | Cᵢ | 11.4 | nF/cm² |

| Field-Effect Mobility | μ | [Calculated Value] | cm²/Vs |

| Threshold Voltage | V_Th | [Calculated Value] | V |

| On/Off Ratio | I_on/I_off | [Calculated Value] | - |

References

-

Fraunhofer IPMS. (n.d.). Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Fraunhofer Institute for Photonic Microsystems. [Link]

-

Reuter, K., et al. (2015). Side chain engineering of poly-thiophene and its impact on crystalline silicon based hybrid solar cells. AIP Publishing. [Link]

-

Dou, F., et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. [Link]

-

Klauk, H., et al. (2010). Fluoroalkylphosphonic acid self-assembled monolayer gate dielectrics for threshold-voltage control in low-voltage organic thin-film transistors. Royal Society of Chemistry. [Link]

-

Meager, I., et al. (2014). Influence of Side-Chain Regiochemistry on the Transistor Performance of High-Mobility, All-Donor Polymers. Journal of the American Chemical Society. [Link]

-

Kavitha, M. K., et al. (2023). Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS. [Link]

-

Ponce, P. A., et al. (2023). The Combined Influence of Polythiophene Side Chains and Electrolyte Anions on Organic Electrochemical Transistors. ChemRxiv. [Link]

-

Al-Haddad, A., et al. (2018). Characterisation of Organic Field Effect Transistors for Ammonia Sensing. ResearchGate. [Link]

-

Klauk, H. (2010). Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors. Royal Society of Chemistry. [Link]

-

Al-Ahmadi, A., et al. (2024). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno-benzothiophene derivative. ORBi UMONS. [Link]

-

Wang, S., et al. (2016). Phosphonic acid self-assembled monolayer improved the properties of n-type organic field-effect transistors in air ambient. Royal Society of Chemistry. [Link]

-

Lattner, M. (2008). Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism. SUNFEST. [Link]

-

Li, Y., et al. (2013). Self-Assembled Monolayers of Phosphonic Acids with Enhanced Surface Energy for High-Performance Solution-Processed N-Channel Organic Thin-Film Transistors. Angewandte Chemie. [Link]

-

Lee, W., et al. (2022). Influence of side-chain substitution for thiophene-based conjugated polymers on the charge transport properties: Carboxylate ester group versus carboxamide group. Organic Electronics. [Link]

-

Lee, J., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]

-

Sarma, R., & Sarma, R. (2014). Effect of Source-Drain Electrodes on the Performance Parameters of P3HT based OFET. AIP Publishing. [Link]

-

Science.gov. (n.d.). phosphonic acid self-assembled: Topics by Science.gov. [Link]

-

Wang, H., et al. (2015). Effects of source/drain electrode contact length on the photoresponsive properties of organic field-effect transistors. Optica Publishing Group. [Link]

-

Facchetti, A., et al. (2003). Easily processable phenylene-thiophene-based organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements. PubMed. [Link]

-

ResearchGate. (n.d.). Four stages of spin coating process. [Link]

-

Facchetti, A., et al. (2003). Easily Processable Phenylene−Thiophene-Based Organic Field-Effect Transistors and Solution-Fabricated Nonvolatile Transistor Memory Elements. Journal of the American Chemical Society. [Link]

-

Di Mauro, E., et al. (2024). Spin Coating: Process, Applications, Challenges, and Characterization Techniques. Chemical Engineering Transactions. [Link]

-

Patsnap. (2024). What is spin coating in semiconductor manufacturing?. Patsnap. [Link]

-

Lee, C., et al. (2024). Tuning Electrode Work Function and Surface Energy for Solution Shearing High-Performance Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. [Link]

-

Choi, Y., et al. (2026). Fabrication of Solution-Processed Organic Field-Effect Transistor by Structural Engineering of Naphtho[1,2-b:5,6-b']dithiophene Derivatives. ResearchGate. [Link]

-

Pramodh, B., et al. (2021). Synthesis, spectral characterization, molecular and crystal structure, Hirshfeld surface analysis and theoretical (DFT) studies of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. Chemical Data Collections. [Link]

-

Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

-

Shahzad, S., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. [Link]

-

PrepChem. (n.d.). Synthesis of 1-Bromo-3-(4'-tert-butylphenylthio)-propan-2-ol. PrepChem. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

-

RD Mathis. (2023). An Introduction to Thermal Evaporation Deposition in Thin Film Technology. RD Mathis. [Link]

-

Fratini, S., et al. (2023). In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. PMC. [Link]

-

Wang, Y., et al. (2024). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. PMC. [Link]

-

ResearchGate. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

Sources

- 1. sunfest.seas.upenn.edu [sunfest.seas.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. Easily processable phenylene-thiophene-based organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. orbi.umons.ac.be [orbi.umons.ac.be]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. ossila.com [ossila.com]

- 13. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Phosphonic acid self-assembled monolayer improved the properties of n-type organic field-effect transistors in air ambient - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. phosphonic acid self-assembled: Topics by Science.gov [science.gov]

- 16. fkf.mpg.de [fkf.mpg.de]

- 17. as-proceeding.com [as-proceeding.com]

- 18. ossila.com [ossila.com]

- 19. What is spin coating in semiconductor manufacturing? [eureka.patsnap.com]